molecular formula C18H13N3O2S B5812899 3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B5812899
M. Wt: 335.4 g/mol
InChI Key: UDRQXZZBHOZKKA-UHFFFAOYSA-N
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Description

3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a thiazole ring and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The methylpyridine moiety is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the chromenone or thiazole rings.

    Reduction: Typically used to reduce any nitro groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one apart is its unique combination of a chromenone core with a thiazole and methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-6-7-19-16(8-11)21-18-20-14(10-24-18)13-9-12-4-2-3-5-15(12)23-17(13)22/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRQXZZBHOZKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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